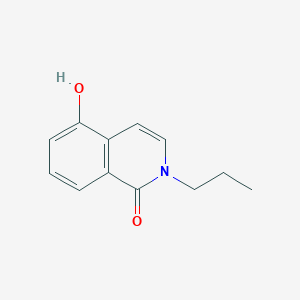

5-hydroxy-2-propylisoquinolin-1(2H)-one

Description

5-Hydroxy-2-propylisoquinolin-1(2H)-one is an isoquinolinone derivative characterized by a hydroxy group at position 5 and a propyl substituent at position 2 of the heterocyclic core. Isoquinolinones are known for diverse bioactivities, including CNS modulation and antimicrobial effects . The compound is listed in commercial catalogs (Ref: 10-F710504) but marked as discontinued, suggesting restricted availability .

Properties

IUPAC Name |

5-hydroxy-2-propylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14/h3-6,8,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZDTCOZWQNPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-propylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:

Starting Materials: The synthesis typically begins with a substituted benzaldehyde and a suitable amine.

Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid).

Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalyst Optimization: Employing optimized catalysts to improve reaction rates and selectivity.

Purification Techniques: Implementing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-propylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-oxo-2-propylisoquinolin-1(2H)-one.

Reduction: Formation of 5-hydroxy-2-propyldihydroisoquinolin-1(2H)-one.

Substitution: Formation of 5-chloro-2-propylisoquinolin-1(2H)-one or 5-bromo-2-propylisoquinolin-1(2H)-one.

Scientific Research Applications

5-hydroxy-2-propylisoquinolin-1(2H)-one has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in biological assays to study its effects on various cellular processes.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-propylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Positional Substitution Patterns

5-Hydroxy-4-(2-naphthalenyl)isoquinolin-1(2H)-one (CAS 656234-36-5; 1360904-47-7) Substituents: Hydroxy at C5, naphthyl at C4. Molecular Formula: C₁₉H₁₃NO₂ (MW: 287.31 g/mol). Properties: Higher molecular weight and aromaticity compared to the target compound.

4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (CAS 1430563-76-0) Substituents: Hydroxy at C5, dipropylaminomethylphenyl at C4. Molecular Formula: C₂₃H₂₇N₃O₂ (MW: 377.48 g/mol). Properties: The tertiary amine moiety increases solubility in acidic conditions and may enhance CNS penetration due to its basicity .

5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 17330-79-9) Substituents: Hydroxy at C5, pyrrolidinylmethylphenyl at C4. Molecular Formula: C₂₀H₂₀N₂O₂ (MW: 320.39 g/mol).

Core Heterocycle Variants

5-Chloro-4-hydroxyquinolin-2(1H)-one (CAS 1417709-94-4) Core Structure: Quinolinone (vs. isoquinolinone). Substituents: Chloro at C5, hydroxy at C4. Molecular Formula: C₉H₆ClNO₂ (MW: 201.61 g/mol).

Data Table: Key Comparative Parameters

*Estimated based on structural similarity.

Biological Activity

5-Hydroxy-2-propylisoquinolin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by the presence of a hydroxyl group at the 5-position and a propyl substituent at the 2-position. Its molecular formula is with a molecular weight of approximately 201.24 g/mol. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. In vitro assays demonstrated that the compound induces apoptosis and cell cycle arrest, particularly in the G0/G1 phase, suggesting its role as a potent anticancer agent.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

Antioxidant Properties

The compound also exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| This compound | 85 | 25 |

| Ascorbic Acid | 90 | 10 |

| Quercetin | 80 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been identified as an inhibitor of various enzymes involved in cancer progression, such as topoisomerases and kinases.

- Modulation of Signaling Pathways : It affects multiple signaling pathways, including those mediated by estrogen receptors, which are critical in hormone-dependent cancers.

- Induction of Apoptosis : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Study on Breast Cancer Cells

A study investigating the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptosis, including chromatin condensation and phosphatidylserine externalization.

Study on Prostate Cancer

Another study focused on its effects on PC-3 prostate cancer cells demonstrated that the compound inhibited cell migration and invasion, suggesting its potential role in preventing metastasis. The underlying mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which are crucial for tumor invasion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.